molecular formula C10H8INO3 B13030197 2-(2-Iodoethoxy)isoindoline-1,3-dione

2-(2-Iodoethoxy)isoindoline-1,3-dione

Cat. No.: B13030197
M. Wt: 317.08 g/mol
InChI Key: ZIFKIXSFNYVRIB-UHFFFAOYSA-N
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Description

2-(2-Iodoethoxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their wide array of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodoethoxy)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 2-iodoethanol. One common method involves the use of triphenylphosphine and iodine in dichloromethane under inert atmosphere conditions . The reaction is carried out at temperatures ranging from 0 to 20°C for approximately 4.5 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, focusing on reducing waste and improving yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodoethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Condensation Reactions: It can form larger molecules through condensation with other compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of isoindoline-1,3-dione .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Iodoethoxy)isoindoline-1,3-dione is unique due to the presence of the iodoethoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other isoindoline derivatives may not be as effective .

Properties

Molecular Formula

C10H8INO3

Molecular Weight

317.08 g/mol

IUPAC Name

2-(2-iodoethoxy)isoindole-1,3-dione

InChI

InChI=1S/C10H8INO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2

InChI Key

ZIFKIXSFNYVRIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCI

Origin of Product

United States

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